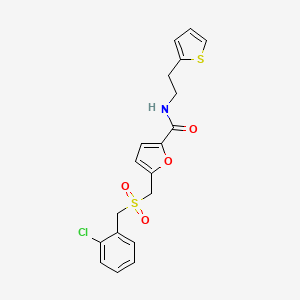

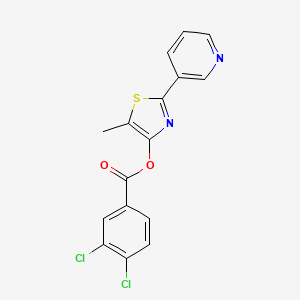

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine" has been the subject of various studies. One study focused on the preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives and their leukotriene B(4) inhibitory activity . Another study scrutinized the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, including acylation, oxidation, and various reactions of the chloromethyl group . Additionally, the utility of the fluorescence derivatization reagents, 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole, with compounds having various functional groups has been evaluated .

Synthesis Analysis

The synthesis and preparation of derivatives of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan were explored in detail, along with the evaluation of their leukotriene B(4) inhibitory activity . The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan were also investigated, including its acylation, oxidation, and reactions of the chloromethyl group .

Molecular Structure Analysis

The molecular structure of the compounds studied in the preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives was analyzed in relation to their leukotriene B(4) inhibitory activity . The molecular structure of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan was also a focus of the study, particularly in relation to its chemical properties and reactivity .

Chemical Reactions Analysis

The chemical reactions of the synthesized compounds were investigated, particularly in the context of their leukotriene B(4) inhibitory activity . Additionally, the reactions of the chloromethyl group in 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan were scrutinized, providing insights into its reactivity and potential applications .

Physical and Chemical Properties Analysis

The utility of fluorescence derivatization reagents with various functional groups was evaluated, shedding light on the physical and chemical properties of the compounds under study .

Relevant Case Studies

The studies did not explicitly mention specific case studies related to the compound "this compound."

"Preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan derivatives and their leukotriene B(4) inhibitory activity." "3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan –a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives" "Determination of alcohols and amines, labelled with 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,3,1-benzoxadiazole, by liquid chromatography with conventional and laser-induced fluorescence detection"

科学的研究の応用

Synthesis and Antiviral Activity

One significant application of similar sulfonyl-containing compounds is in the synthesis of derivatives with potential antiviral activities. For instance, a study on the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed the creation of new sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds demonstrated anti-tobacco mosaic virus activity, suggesting their potential in developing antiviral agents (Zhuo Chen et al., 2010).

Corrosion Inhibition

Another application is in corrosion inhibition. The compound "4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM)" and related sulfonamides have been tested as inhibitors for mild steel corrosion in sulfuric acid solutions. Their effectiveness highlights the potential of sulfonyl-containing compounds in protecting metals against corrosion, which is crucial in industrial processes (Hari Kumar Sappani & S. Karthikeyan, 2014).

Synthesis of Functionalized Compounds

The ability to synthesize functionalized furans and other heterocyclic compounds is also an important aspect of research involving sulfonyl compounds. For example, a study on the synthesis of functionalized allylic sulfoxides for constructing 2,3,4-trisubstituted furans through a [3 + 2] annulation highlights the compound's role in developing novel organic synthesis methods (Zhenqian Fu et al., 2008).

Environmental Applications

Furthermore, compounds with sulfonyl groups have been explored for environmental applications, such as the removal of pollutants from water. A study demonstrated the use of tertiary amine-functionalized adsorption resins for the effective removal of benzophenone-4 from water, showcasing the potential of such compounds in addressing environmental contamination and improving water quality (Xia Zhou et al., 2018).

特性

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4S/c1-18(2)15-14(17-13(22-15)12-4-3-9-21-12)23(19,20)11-7-5-10(16)6-8-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCYQEZRNZQXKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2515172.png)

![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)

![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/no-structure.png)

![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)

![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)